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Abstract
VER-155008 is a novel, adenosine-derived small molecule inhibitor that demonstrates high

potency against the 70 kDa heat shock protein (Hsp70) family of molecular chaperones. By

competitively binding to the ATP-binding pocket of Hsp70, VER-155008 disrupts the

chaperone's function, leading to the destabilization and degradation of a wide array of client

proteins, many of which are integral to cancer cell survival and proliferation. This technical

guide provides a comprehensive overview of the chemical structure, mechanism of action, and

biological activity of VER-155008, supported by a compilation of quantitative data and detailed

experimental protocols. The document aims to serve as a valuable resource for researchers

investigating Hsp70 inhibition as a therapeutic strategy in oncology and other diseases.

Chemical Structure and Properties
VER-155008, with the chemical name 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-

dichlorophenyl)methyl]amino]-adenosine, is a purine nucleoside derivative.[1][2][3] Its structure

is characterized by a dichlorobenzylamino group at the 8-position and a cyanophenylmethyl

ether at the 5'-position of the adenosine core.
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Identifier Value

IUPAC Name

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-

dichlorophenyl)methylamino]purin-9-yl]-3,4-

dihydroxyoxolan-2-

yl]methoxymethyl]benzonitrile[1][3]

CAS Number 1134156-31-2[1][3][4]

Molecular Formula C25H23Cl2N7O4[1][3][4]

Molecular Weight 556.4 g/mol [3][4][5]

Mechanism of Action
VER-155008 functions as a competitive inhibitor of the Hsp70 family of proteins, which includes

Hsp70, Hsc70 (Heat shock cognate 70), and Grp78 (glucose-regulated protein 78, also known

as BiP).[1][2][5] It specifically targets the nucleotide-binding domain (NBD) of Hsp70, mimicking

the binding of ATP.[1][6][7] This competitive binding blocks the ATPase activity of Hsp70, a

critical step in its chaperone cycle.[1] The inhibition of Hsp70's function leads to the misfolding

and subsequent proteasome-dependent degradation of its client proteins, many of which are

crucial for tumor cell survival and proliferation.[6] This disruption of protein homeostasis

ultimately induces apoptosis and inhibits cell growth in various cancer cell lines.[6][8]

Signaling Pathway Disruption
VER-155008 has been shown to suppress tumor progression by down-regulating the

phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[7]

These pathways are critical for cell growth, proliferation, and survival, and their inhibition

contributes significantly to the anti-tumor effects of VER-155008.
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VER-155008 inhibits Hsp70, leading to the downregulation of PI3K/AKT/mTOR and MEK/ERK
signaling pathways.

Quantitative Biological Data
The biological activity of VER-155008 has been characterized through various in vitro assays.

The following tables summarize the key quantitative data.

Table 3.1: Inhibitory Activity against Hsp70 Family
Proteins

Target Assay Type IC50 Ki Kd Reference

Hsp70 Cell-free 0.5 µM 0.3 µM [2][5][9]

Hsc70 Cell-free 2.6 µM 10 µM [5][6][9]

Grp78 (BiP) Cell-free 2.6 µM 80 nM [5][6][9]

Hsp90β Cell-free >200 µM [2][9]

Table 3.2: Anti-proliferative Activity (GI50) in Cancer Cell
Lines

Cell Line Cancer Type GI50 Reference

HCT116 Colon Carcinoma 5.3 µM [5][9]

BT474 Breast Carcinoma 10.4 µM [5][9]

HT29 Colon Carcinoma 12.8 µM [9]

MB-468 Breast Carcinoma 14.4 µM [5][9]

Table 3.3: IC50 for Cell Viability in PC12
Pheochromocytoma Cells
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Time Point IC50 Reference

24 h 64.3 µM [7]

48 h 61.8 µM [7]

72 h 50.5 µM [7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize VER-

155008.

Hsp70 Family Fluorescence Polarisation (FP) Assay
This assay is used to determine the inhibitory activity of VER-155008 against Hsp70, Hsc70,

and Grp78.
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Preparation

Assay Execution

Data Analysis

Prepare Assay Buffer:
100 mM Tris pH 7.4

150 mM KCl
5 mM CaCl2

Add to 96-well plate:
- Assay Buffer

- FP Probe
- Protein

- VER-155008/DMSO

Prepare Reagents:
- N6-(6-amino)hexyl-ATP-5-FAM (FP probe)

- GST-HSP70/Hsc70/Grp78 protein
- VER-155008 (10-point dilutions)

Incubate at 22°C

Read Fluorescence Polarization
(ex 485 nm; em 535 nm)

Fit data using a 4-parameter
logistical model to determine IC50

Click to download full resolution via product page

Workflow for the Hsp70 family fluorescence polarisation assay.

Protocol Details:

Hsp70: Final concentrations in the assay are 20 nM for the FP probe and 400 nM for GST-

HSP70. The mixture is incubated for 3 hours before reading.[5]

Hsc70: Final concentrations are 20 nM for the FP probe and 0.3 µM for the protein, with a

30-minute incubation.[5][10]
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Grp78: Final concentrations are 10 nM for the FP probe and 2 µM for the protein, with a 2-

hour incubation.[5][10]

Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to determine the anti-proliferative effects of VER-155008 on cancer cell

lines.

Protocol:

Seed cells in 96-well plates and allow them to attach overnight.

Treat cells with various concentrations of VER-155008 for 72 hours.

Fix the cells with trichloroacetic acid (TCA).

Stain the cells with Sulforhodamine B dye.

Wash away the unbound dye and solubilize the bound dye.

Measure the absorbance at a specific wavelength to determine cell density.

Calculate the GI50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Apoptosis and Cell Cycle Analysis
Flow cytometry is a common method to assess apoptosis and cell cycle distribution following

treatment with VER-155008.

Apoptosis (Annexin V/PI Staining):

Treat cells with VER-155008 for the desired time.

Harvest and wash the cells.

Resuspend cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI).
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Incubate in the dark.

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late

apoptotic, and necrotic cells.[11]

Cell Cycle Analysis:

Treat cells with VER-155008.

Harvest, wash, and fix the cells in ethanol.

Treat with RNase to remove RNA.

Stain the cellular DNA with Propidium Iodide.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S,

and G2/M phases of the cell cycle.[12][13]

Western Blot Analysis
Western blotting is used to detect changes in protein expression levels, such as the

phosphorylation status of proteins in signaling pathways or the degradation of Hsp70 client

proteins.

Protocol:

Lyse treated and untreated cells to extract proteins.

Determine protein concentration using a BCA or Bradford assay.

Separate proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific to the target proteins (e.g.,

phospho-AKT, total AKT, cleaved caspase-3).
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.[7][11]

Conclusion
VER-155008 is a well-characterized and potent inhibitor of the Hsp70 family of molecular

chaperones. Its ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell

lines, coupled with its defined mechanism of action involving the disruption of key survival

signaling pathways, makes it a valuable tool for cancer research and a promising lead

compound for the development of novel anti-cancer therapeutics. The data and protocols

presented in this guide provide a solid foundation for further investigation into the therapeutic

potential of Hsp70 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and
Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

2. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]

3. Ver-155008 | C25H23Cl2N7O4 | CID 25195348 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

5. selleckchem.com [selleckchem.com]

6. caymanchem.com [caymanchem.com]

7. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by
inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

8. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27,
HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate
cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6949580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928135/
https://www.benchchem.com/product/b611615?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.tocris.com/products/ver-155008_3803
https://pubchem.ncbi.nlm.nih.gov/compound/ver-155008
https://www.stressmarq.com/support/research-tools/hsp70-inhibitors/ver-155008/
https://www.selleckchem.com/products/ver155008.html
https://www.caymanchem.com/product/17257/ver-155008
https://pmc.ncbi.nlm.nih.gov/articles/PMC6949580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6949580/
https://pubmed.ncbi.nlm.nih.gov/31222811/
https://pubmed.ncbi.nlm.nih.gov/31222811/
https://pubmed.ncbi.nlm.nih.gov/31222811/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. medchemexpress.com [medchemexpress.com]

10. VER-155008 | Hsp70 Inhibitor | TargetMol [targetmol.com]

11. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle
arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

12. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural
mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [VER-155008: A Technical Guide to a Potent Hsp70
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611615#ver-00158411-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.medchemexpress.com/VER-155008.html
https://www.targetmol.com/compound/ver-155008
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7882380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7882380/
https://www.researchgate.net/publication/333918211_The_heat_shock_protein_70_inhibitor_VER155008_suppresses_the_expression_of_HSP27_HOP_and_HSP90b_and_the_androgen_receptor_induces_apoptosis_and_attenuates_prostate_cancer_cell_growth
https://www.benchchem.com/product/b611615#ver-00158411-chemical-structure
https://www.benchchem.com/product/b611615#ver-00158411-chemical-structure
https://www.benchchem.com/product/b611615#ver-00158411-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

